molecular formula C10H7IN2O2 B13274662 1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid

1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13274662
M. Wt: 314.08 g/mol
InChI Key: VYZQRMFNXCSKFI-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an iodophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-iodobenzoyl chloride with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various iodinated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-Iodophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Mechanism of Action

The mechanism of action of 1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

    1-(2-Bromophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    1-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains a chlorine atom instead of iodine.

    1-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic acid: Features a fluorine atom in place of iodine.

Uniqueness: 1-(2-Iodophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications.

Properties

Molecular Formula

C10H7IN2O2

Molecular Weight

314.08 g/mol

IUPAC Name

1-(2-iodophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7IN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15)

InChI Key

VYZQRMFNXCSKFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)I

Origin of Product

United States

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